molecular formula C12H15NO4 B13535995 Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate

Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate

Cat. No.: B13535995
M. Wt: 237.25 g/mol
InChI Key: GUTAVNJAWQBUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxepine ring fused with a benzene ring, an amino group, and an ethyl ester group. The presence of these functional groups makes it a versatile compound for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is unique due to its combination of a dioxepine ring, an amino group, and an ethyl ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate

InChI

InChI=1S/C12H15NO4/c1-2-15-12(14)8-6-10-11(7-9(8)13)17-5-3-4-16-10/h6-7H,2-5,13H2,1H3

InChI Key

GUTAVNJAWQBUFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)OCCCO2

Origin of Product

United States

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